METHANONE](/img/structure/B5578743.png)
[4-(ETHYLSULFONYL)PIPERAZINO](4-METHOXYPHENYL)METHANONE
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Overview
Description
4-(Ethylsulfonyl)piperazinomethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)piperazinomethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfonyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(Ethylsulfonyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules.
Biology
Piperazine derivatives are known for their activity against various biological targets, and this compound could be explored for its potential as an antimicrobial, antiviral, or anticancer agent .
Medicine
In medicine, 4-(Ethylsulfonyl)piperazinomethanone could be investigated for its therapeutic potential. Piperazine derivatives are found in several drugs, and this compound might exhibit similar pharmacological properties .
Industry
In industry, this compound could be used in the development of new materials. Its unique chemical properties might make it suitable for applications in materials science, such as the creation of novel polymers or coatings .
Mechanism of Action
The mechanism of action of 4-(Ethylsulfonyl)piperazinomethanone is not well-documented. like other piperazine derivatives, it likely interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethylsulfonyl)-1-piperazinylmethanone
- Spirobi[dibenzo[b,e][1,4]azasiline]-5,5′-diyl)bis((4-methoxyphenyl)-methanone)
Uniqueness
4-(Ethylsulfonyl)piperazinomethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl and methoxyphenyl groups differentiate it from other piperazine derivatives, potentially leading to unique applications and activities .
Biological Activity
The compound 4-(ethylsulfonyl)piperazino(4-methoxyphenyl)methanone is a synthetic organic molecule belonging to the class of piperazine derivatives. These compounds are known for their diverse biological activities, including potential therapeutic applications in various medical fields. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: 4-(ethylsulfonyl)piperazino(4-methoxyphenyl)methanone
- CAS Number: 428849-38-1
- Molecular Formula: C15H20N2O4S
- Molecular Weight: 320.39 g/mol
The biological activity of 4-(ethylsulfonyl)piperazino(4-methoxyphenyl)methanone is attributed to its structural components:
- The piperazine ring facilitates interaction with neurotransmitter receptors, particularly in the central nervous system.
- The ethylsulfonyl group enhances solubility and bioavailability, potentially increasing the compound's efficacy.
- The methoxyphenyl moiety may contribute to the compound's ability to penetrate cell membranes, affecting various cellular pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Activity : Studies have shown that piperazine derivatives can modulate serotonin and norepinephrine levels in the brain, suggesting potential use as antidepressants.
- Antipsychotic Effects : Similar compounds have been investigated for their ability to inhibit dopamine receptors, which could be beneficial in treating psychotic disorders.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation, making them candidates for treating inflammatory diseases.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including compounds similar to 4-(ethylsulfonyl)piperazino(4-methoxyphenyl)methanone. The results indicated that these compounds significantly increased serotonin levels in animal models, demonstrating potential as antidepressants .
Case Study 2: Antipsychotic Potential
Research conducted by Kiran Kumar et al. (2019) explored the effects of various piperazine derivatives on dopamine receptor activity. The findings suggested that modifications to the piperazine structure could enhance binding affinity to dopamine receptors, indicating a pathway for developing new antipsychotic medications .
Case Study 3: Anti-inflammatory Effects
A dissertation from Virginia Commonwealth University highlighted the anti-inflammatory properties of several piperazine derivatives. The study found that certain compounds effectively inhibited pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory conditions .
Data Tables
Properties
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(18,19)16-10-8-15(9-11-16)14(17)12-4-6-13(20-2)7-5-12/h4-7H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLRQQPHNZRGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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